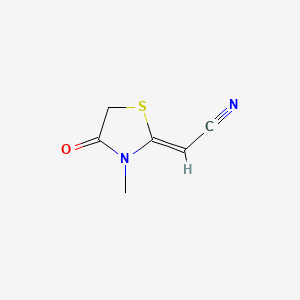

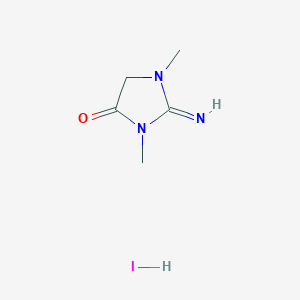

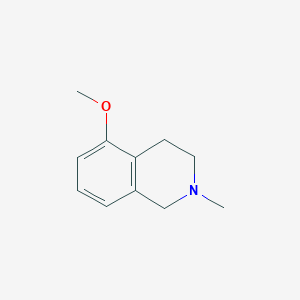

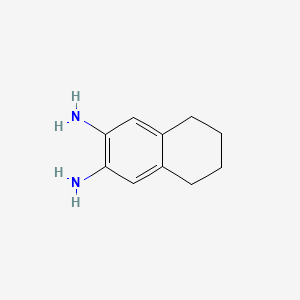

(2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Cyanomethylation

Acetonitrile serves as an essential solvent and an intermediate in organic synthesis. Its widespread use has led to the development of new methods for synthesizing important compounds. In recent decades, the conversion reactions of acetonitrile as a building block have become particularly attractive in organic synthesis. Notably, in the field of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds .

Five-Membered Heterocycles

Acetonitrile can be utilized to synthesize five-membered heterocycles, including isoindoline and pyrrolidine. These heterocycles are important in medicinal chemistry and materials science. For instance, isoindoline derivatives exhibit interesting biological activities, and pyrrolidine-based compounds are used in various applications .

Electrochemical Reactions

Due to its unique properties, acetonitrile is well-suited for use as both a solvent and a reactant in electrochemical reactions. Researchers have explored its applications in electrochemistry, leading to the development of novel methodologies. As a result, more applications that utilize acetonitrile in electrochemistry are worth exploring .

High-Performance Liquid Chromatography (HPLC)

Acetonitrile plays a pivotal role in HPLC. It serves as a polar aprotic solvent, making it ideal for separating and analyzing various compounds. In analytical laboratories, acetonitrile is a major component of the mobile phase in HPLC, enabling efficient separation and detection of analytes .

Liquid Chromatography - Mass Spectrometry (LC-MS)

In LC-MS, acetonitrile is commonly used as a solvent due to its excellent properties. It facilitates the ionization and efficient transfer of analytes from the liquid phase to the gas phase, allowing for sensitive and accurate mass spectrometric analysis .

Amidation Reactions

Acetonitrile can participate in amidation reactions, where it acts as a nucleophile. These reactions are valuable for constructing amide bonds, which are prevalent in pharmaceuticals, agrochemicals, and other bioactive compounds. Researchers have explored acetonitrile’s role in amidation reactions, leading to efficient synthetic routes .

Wirkmechanismus

Target of Action

This compound belongs to the class of nitriles, which are known to interact with a variety of biological targets

Mode of Action

Nitriles in general are known to undergo various reactions such as hydrolysis and reduction . The compound may interact with its targets through similar mechanisms, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Nitriles are known to participate in various biochemical reactions, including the formation of amines and carboxylic acids . These reactions can potentially affect multiple biochemical pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

Nitriles are generally known to be readily absorbed and distributed in the body . They can be metabolized through various pathways, including hydrolysis and reduction . The bioavailability of nitriles can be influenced by factors such as the route of administration and the presence of food .

Result of Action

Nitriles can potentially cause various effects depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . For example, acetonitrile, a simple nitrile, is known to be highly flammable and can react with strong oxidants, causing a fire and explosion hazard . It also emits toxic fumes when heated to decomposition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2Z)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJPESPKLCZSN-KXFIGUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C(=O)CS/C1=C\C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)

![{(1R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]cyclopentyl}acetic acid](/img/structure/B3272103.png)